5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula . It is classified as a pyrazolo[4,3-d]pyrimidine derivative, which is known for its potential biological activities, particularly in medicinal chemistry. The compound features two chlorine atoms at the 5 and 7 positions and an ethyl group at the 2 position of the pyrazolo ring, contributing to its unique chemical properties.
This compound has been cataloged under various chemical databases and suppliers. It is identified by several identifiers, including:
The synthesis of 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine involves several steps that utilize both conventional and green chemistry methods. The synthesis pathway can be summarized as follows:
Specific reaction conditions may vary based on the chosen synthetic route, but yields often exceed 90% for key intermediates .
The molecular structure of 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine can be represented as follows:
The compound’s structure can be visualized using various chemical drawing software or databases that provide structural representations .
5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine participates in a variety of chemical reactions due to its functional groups:
These reactions are facilitated by the compound's electronic properties imparted by the halogen substituents and the ethyl group .
The mechanism of action for compounds like 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine often relates to their interactions with biological targets:
Research indicates that these compounds may exhibit anticancer properties by interfering with cellular signaling pathways .
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize this compound .
5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine has potential applications in:
The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged heterocyclic system in modern drug discovery, serving as a bioisostere of purine nucleobases due to its ability to mimic the hydrogen-bonding patterns of adenine. This structural mimicry enables targeted interactions with ATP-binding sites of kinases and other pharmacologically relevant enzymes, positioning it as a versatile template for designing enzyme inhibitors. The core's synthetic accessibility and tolerance for diverse substitutions further enhance its utility in medicinal chemistry campaigns aimed at addressing complex disease targets, particularly in oncology and inflammatory disorders [2] [5].
The nitrogen atom at position 2 of the pyrazolo[4,3-d]pyrimidine scaffold serves as a critical vector for introducing alkyl substituents that profoundly influence molecular properties and target engagement. Introduction of ethyl groups at N2 enhances lipophilicity (log P ≈ 2.8) and modulates electronic properties through inductive effects, improving membrane permeability compared to hydrogen or smaller alkyl analogs. Conformationally, the ethyl group projects orthogonally from the bicyclic plane, occupying hydrophobic subpockets in kinase binding sites without inducing steric clashes. This strategic placement has been shown to improve selectivity profiles against kinome panels, as evidenced by compounds like 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine, which exploits this moiety for optimal target engagement. The steric and electronic balance provided by ethyl substitution—unachievable with methyl or bulkier isopropyl groups—enables high-affinity binding while maintaining synthetic feasibility for downstream functionalization [5] [9] [10].
Halogen atoms serve as strategic molecular tools in heterocyclic drug design, with chlorination at C5 and C7 positions of pyrazolo[4,3-d]pyrimidines providing multifaceted advantages:
Table 1: Impact of Halogen Position on Pyrazolo[4,3-d]pyrimidine Bioactivity
Substitution Pattern | Kinase Inhibition IC₅₀ (μM) | Cellular Potency (MCF-7 GI₅₀, μM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
5,7-Dichloro | CDK2: 0.02; EGFR: 0.18 | 0.39 ± 0.06 | >120 |
5-Chloro | CDK2: 0.87; EGFR: 1.25 | 2.1 ± 0.3 | 45 |
7-Chloro | CDK2: 0.31; EGFR: 0.95 | 1.8 ± 0.4 | 68 |
Unsubstituted | CDK2: >10; EGFR: >10 | >50 | 22 |
This halogen-dependent bioactivity gradient underscores the critical nature of the 5,7-dichloro motif for optimizing target affinity and pharmaceutical properties [1] [3] [5].
The convergence of N2-ethylation and C5,C7-dichlorination transforms this scaffold into a versatile synthetic linchpin for generating targeted inhibitors. The chlorine atoms serve as chemical handles for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling rapid diversification toward kinase-targeted libraries. Commercial availability in multi-gram quantities (e.g., Synquest Labs: $690/250mg, $1495/g) facilitates drug discovery workflows, while its crystalline nature ensures reproducible purity (>97% by HPLC). As a molecular scaffold, it has been deployed in the synthesis of EGFR inhibitors (IC₅₀ = 18 nM), CDK2 antagonists (IC₅₀ = 20 nM), and tubulin polymerization inhibitors, demonstrating its broad applicability in hit-to-lead optimization campaigns. The electron-deficient core further allows directed ortho-metalation for C3 functionalization, providing additional vectors for structure-activity relationship exploration [1] [3] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: